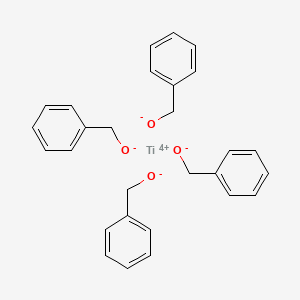

Titanium tetrakis(benzyl alcoholate)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

19803-37-3 |

|---|---|

Molecular Formula |

C28H28O4Ti |

Molecular Weight |

476.4 g/mol |

IUPAC Name |

phenylmethanolate;titanium(4+) |

InChI |

InChI=1S/4C7H7O.Ti/c4*8-6-7-4-2-1-3-5-7;/h4*1-5H,6H2;/q4*-1;+4 |

InChI Key |

BISYTOKEOQJFRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C[O-].C1=CC=C(C=C1)C[O-].C1=CC=C(C=C1)C[O-].C1=CC=C(C=C1)C[O-].[Ti+4] |

Origin of Product |

United States |

Synthetic Methodologies for Titanium Tetrakis Benzyl Alcoholate

Direct Alcoholysis and Transesterification Approaches

The direct reaction of a titanium halide with benzyl (B1604629) alcohol and the exchange of alkoxy groups from a pre-existing titanium alkoxide represent the most common strategies for the synthesis of titanium tetrakis(benzyl alcoholate).

Alcoholysis of Titanium Halides with Benzyl Alcohol

Alcoholysis involves the reaction of a titanium halide, most commonly titanium tetrachloride (TiCl₄), with benzyl alcohol. This reaction leads to the stepwise substitution of the halide ions with benzyl alcoholate groups.

TiCl₄ + 4 C₆H₅CH₂OH → Ti(OCH₂C₆H₅)₄ + 4 HCl

Effective management of the HCl by-product is crucial for driving the reaction to completion and preventing the reverse reaction or undesired side reactions. The removal of HCl is typically achieved by conducting the reaction in the presence of a base or by physical means such as refluxing the reaction mixture to drive off the dissolved gas. orientjchem.orggoogle.com

| Reaction Parameter | Conditions | By-product | Management |

| Reactants | Titanium Tetrachloride, Benzyl Alcohol | Hydrogen Chloride (HCl) | Use of HCl scavengers, Reflux |

| Temperature | Typically not exceeding 40°C initially | ||

| Atmosphere | Anhydrous |

This table summarizes the general conditions for the reaction of titanium tetrachloride with benzyl alcohol.

Experimental studies have often focused on the formation of titanium dioxide nanoparticles using this reaction, where titanium tetrakis(benzyl alcoholate) is an intermediate. For instance, the reaction can be carried out in non-aqueous solvents like n-decane and benzene, with the initial temperature kept below 40°C to control the exothermic reaction. orientjchem.org The mixture is then heated at reflux for several hours to ensure the completion of the reaction and to aid in the removal of HCl. orientjchem.org

The stoichiometry of the reactants plays a critical role in determining the final product. To synthesize the fully substituted titanium tetrakis(benzyl alcoholate), a stoichiometric ratio of at least four equivalents of benzyl alcohol to one equivalent of titanium tetrachloride is required. Using a lower ratio may result in the formation of partially substituted products, such as titanium trichloride (B1173362) benzyl alcoholate or dichloride bis(benzyl alcoholate).

The choice of solvent can significantly influence the reaction rate and the morphology of the product, especially when the target is a solid material like titanium dioxide derived from the alkoxide. orientjchem.org Common solvents used in this reaction include non-polar organic solvents such as benzene, o-xylene (B151617), and n-decane. orientjchem.org For example, conducting the reaction in o-xylene under homogeneous conditions has been reported to influence the particle size of the resulting titanium dioxide, suggesting an effect on the intermediate alkoxide formation. orientjchem.org

| Solvent System | Effect on Reaction | Reference |

| n-decane/benzene | Heterogeneous conditions, formation of an emulsion | orientjchem.org |

| o-xylene | Homogeneous conditions, influences particle morphology of derived TiO₂ | orientjchem.org |

This table illustrates the influence of different solvent systems on the reaction of titanium tetrachloride and benzyl alcohol.

To facilitate the forward reaction and achieve high yields of the titanium alkoxide, hydrogen halide scavengers are often employed. These are bases that neutralize the HCl as it is formed, shifting the equilibrium towards the products. Organic amines, such as triethylamine (B128534), and ammonia (B1221849) are commonly used for this purpose. orientjchem.orggoogle.com The reaction with a scavenger can be represented as:

TiCl₄ + 4 C₆H₅CH₂OH + 4 NR₃ → Ti(OCH₂C₆H₅)₄ + 4 NR₃HCl

The use of triethylamine as an HCl acceptor has been shown to be effective in the synthesis of titanium dioxide from titanium tetrachloride and benzyl alcohol, which proceeds through the formation of the alkoxide. orientjchem.org The resulting triethylammonium (B8662869) chloride precipitate can be removed from the reaction mixture by filtration. Similarly, ammonia can be used to neutralize the HCl, forming ammonium (B1175870) chloride, which is also insoluble in many organic solvents and can be easily separated. google.com The pH of the reaction mixture can be controlled by the addition rate of the scavenger, which can be crucial for controlling the properties of the final product. google.com

Transesterification from Pre-existing Titanium Alkoxides

Transesterification, or alcohol exchange, is another important route for the synthesis of titanium alkoxides. This method involves the reaction of a readily available titanium alkoxide, typically a lower alkoxide, with a less volatile alcohol. The equilibrium is driven towards the desired product by removing the more volatile alcohol that is displaced.

Titanium tetraisopropoxide is a common precursor for transesterification reactions due to its commercial availability and the relatively low boiling point of isopropanol (B130326), which allows for its easy removal from the reaction mixture. osti.gov The reaction with benzyl alcohol would proceed as follows:

Ti[OCH(CH₃)₂]₄ + 4 C₆H₅CH₂OH ⇌ Ti(OCH₂C₆H₅)₄ + 4 (CH₃)₂CHOH

To drive this equilibrium to the right, the isopropanol formed is typically removed by distillation. This method avoids the generation of corrosive HCl gas and the formation of inorganic salts as by-products, leading to a purer product. Other lower alkoxides, such as tetra-n-butyl orthotitanate, can also be used as precursors in similar transesterification reactions. researchgate.net

| Precursor Alkoxide | Displaced Alcohol | Method of Removal |

| Titanium Tetraisopropoxide | Isopropanol | Distillation |

| Tetra-n-butyl orthotitanate | n-butanol | Distillation |

This table outlines common precursors for the transesterification synthesis of titanium tetrakis(benzyl alcoholate).

Mechanistic Insights into Ligand Exchange Processes

The formation of Titanium tetrakis(benzyl alcoholate) via ligand exchange is a cornerstone of its synthesis. This process can be initiated from various titanium(IV) precursors, such as titanium tetrachloride (TiCl₄), titanium isopropoxide (Ti(OⁱPr)₄), or tetrakis(dimethylamido)titanium (Ti(NMe₂)₄). The underlying mechanism, while dependent on the specific precursor, generally involves the nucleophilic attack of the benzyl alcohol's hydroxyl group on the electrophilic titanium center.

When starting with a titanium alkoxide like Ti(OⁱPr)₄, the reaction is an alcoholysis equilibrium. Benzyl alcohol, being a primary alcohol, can exchange with the isopropoxide groups. The mechanism proceeds through a transition state where the incoming benzyl alcohol coordinates to the titanium atom, increasing its coordination number. This is followed by a proton transfer, often facilitated by other alcohol molecules in the solution, and the subsequent elimination of isopropanol. The reaction is typically driven to completion by removing the more volatile alcohol (isopropanol) by distillation.

In the case of precursors like tetrakis(dimethylamido)titanium, the reaction with benzyl alcohol is highly favorable due to the formation of a stable Ti-O bond, which is significantly stronger than the Ti-N bond. researchgate.net The mechanism involves the protonation of the dimethylamido ligand by benzyl alcohol, leading to the formation of volatile dimethylamine (B145610) and the titanium benzyl alcoholate product. researchgate.net This reaction is often rapid and exothermic.

The reaction of titanium tetrachloride with benzyl alcohol provides another common route. capes.gov.brsemanticscholar.org The mechanism involves a stepwise substitution of chloride ligands. Each step consists of the coordination of benzyl alcohol to the titanium center, followed by the elimination of hydrogen chloride (HCl). semanticscholar.org Due to the corrosive and reactive nature of HCl, a base, such as triethylamine, is often added to the reaction mixture to act as an HCl scavenger, driving the reaction towards the formation of the fully substituted Titanium tetrakis(benzyl alcoholate). semanticscholar.org

| Precursor | Leaving Group | Driving Force | Key Mechanistic Feature |

| Titanium isopropoxide | Isopropanol | Distillation of volatile alcohol | Reversible alcoholysis equilibrium |

| Tetrakis(dimethylamido)titanium | Dimethylamine | Formation of strong Ti-O bond | Irreversible aminolysis; proton transfer to amide |

| Titanium tetrachloride | Hydrogen Chloride | Use of an HCl scavenger (base) | Stepwise substitution of halide ligands |

In Situ Formation as a Catalyst Precursor

Titanium tetrakis(benzyl alcoholate) and related titanium alkoxides are frequently generated in situ to serve as precursors for active catalysts, particularly in the field of olefin polymerization. This approach avoids the need to isolate the often moisture-sensitive alkoxide complex before its use.

Generation within Polymerization Initiating Systems

In the context of Ziegler-Natta catalysis, titanium alkoxides can be employed as a component of the catalyst system. mdpi.com For instance, a system for ethylene (B1197577) polymerization can be initiated by activating a Ti(IV) alkoxide complex with a binary activator, such as a combination of a Grignard reagent or dialkylmagnesium (e.g., Bu₂Mg) and an organoaluminum compound like diethylaluminum chloride (Et₂AlCl). mdpi.com The in situ generation of the catalytically active species occurs through the reaction of the titanium alkoxide with these activators. The benzyl alcoholate ligands are replaced by alkyl groups from the organometallic activators, leading to the formation of an active Ti-C bond that can initiate polymerization. The reaction between titanium tetrachloride and benzyl alcohol can also be considered a method of in situ formation, where the resulting alcoholate is immediately consumed in a subsequent process, such as the formation of titania nanoparticles. capes.gov.brepa.gov

Control over Active Species Formation and Concentration in Catalytic Cycles

The control over the formation and concentration of the active catalytic species is paramount for achieving desired polymer properties, such as molecular weight and crystallinity. mdpi.com When using a titanium alkoxide precursor in situ, the nature of the ligands and the ratio of the components play a crucial role. The benzyl alcoholate ligands influence the electronic and steric environment of the titanium center.

Emerging Synthetic Routes for Tailored Titanium Benzyl Alcoholate Complexes

Research into titanium alkoxide chemistry is continuously evolving, with a focus on creating "tailored" complexes with specific properties for advanced applications. These emerging routes often involve the use of sophisticated ligands to control the structure, stability, and reactivity of the resulting titanium complex.

One strategy involves reacting a standard titanium alkoxide precursor, such as titanium isopropoxide, with multifunctional aromatic ligands that contain hydroxyl groups. researchgate.net This can lead to the formation of well-defined, multinuclear titanium-oxo-alkoxide clusters where the tailored ligand bridges multiple titanium centers. researchgate.net These structures can exhibit unique catalytic properties not seen in their simpler monomeric analogues.

Another approach is the synthesis of titanium complexes supported by sterically demanding ligands, such as aryl-linked bis-phenoxides. nih.gov The synthesis of these tailored complexes can be achieved through methods like salt metathesis or protonolysis using precursors such as TiCl₄ or tetrabenzyltitanium. nih.gov The bulky framework provided by the ligand enforces a specific coordination geometry (e.g., distorted trigonal bipyramidal) on the titanium center, which can enhance catalytic activity and selectivity in reactions like alkyne hydroamination. nih.gov

Furthermore, the chemical modification of titanium alkoxides with chelating ligands like β-diketones or carboxylic acids is a well-established method in sol-gel processing that is being adapted for creating tailored molecular precursors. semanticscholar.org This modification can significantly alter the hydrolysis and condensation rates of the precursor. By analogy, reacting Titanium tetrakis(benzyl alcoholate) with such chelating agents could produce mixed-ligand complexes with enhanced stability and controlled reactivity, making them suitable for the precise fabrication of advanced materials.

| Synthetic Strategy | Ligand Type | Resulting Complex Feature | Potential Application |

| Reaction with Multifunctional Ligands | Aromatic Oximes | Polynuclear Titanium Clusters researchgate.net | Novel Catalysis |

| Use of Sterically Bulky Scaffolds | Aryl-linked Bis-phenoxides | Defined Coordination Geometry nih.gov | Selective Organic Synthesis |

| Chemical Modification with Chelating Agents | β-Diketones, Carboxylic Acids | Enhanced Stability, Controlled Reactivity semanticscholar.org | Advanced Materials, Sol-Gel Processing |

Structural Elucidation and Coordination Chemistry of Titanium Tetrakis Benzyl Alcoholate and Analogous Benzyl Alkoxide Complexes

Spectroscopic Characterization Techniques for Molecular and Electronic Structure

Spectroscopic methods are fundamental in elucidating the structure of titanium tetrakis(benzyl alcoholate). These techniques provide insights into the ligand environment, vibrational characteristics, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the ligand environment in titanium tetrakis(benzyl alcoholate). By comparing the ¹H and ¹³C NMR spectra of the complex to that of free benzyl (B1604629) alcohol, one can deduce the effects of coordination to the titanium center.

¹H NMR Spectroscopy: In free benzyl alcohol, the methylene (B1212753) protons (-CH₂) typically appear as a singlet, and the aromatic protons show a multiplet pattern in the aromatic region of the spectrum. Upon formation of the titanium tetrakis(benzyl alcoholate) complex, a downfield shift of the methylene proton signal is expected. This deshielding effect is due to the coordination of the oxygen atom to the electron-deficient titanium(IV) center, which withdraws electron density from the benzyl alcoholate ligand. The aromatic protons may also experience slight shifts in their resonance frequencies due to changes in the electronic environment upon complexation.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum of titanium tetrakis(benzyl alcoholate) would show characteristic shifts compared to free benzyl alcohol. The carbon of the methylene group (-CH₂-) is expected to be the most affected, showing a significant downfield shift upon coordination. The aromatic carbons would also exhibit shifts, albeit to a lesser extent. The magnitude of these shifts can provide information about the nature of the Ti-O bond.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzyl Alcohol

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~4.6 | -CH₂- |

| ~7.3-7.4 | Aromatic C-H | |

| ¹³C | ~65 | -CH₂- |

| ~127-141 | Aromatic C |

Note: Actual chemical shifts for Titanium tetrakis(benzyl alcoholate) would be influenced by the solvent and the specific coordination geometry.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For titanium tetrakis(benzyl alcoholate), these techniques are particularly useful for identifying the formation of the Ti-O bond and observing changes in the vibrational modes of the benzyl alcoholate ligand.

Key Vibrational Modes:

C-O Stretching: The C-O stretching vibration of the alcohol, typically found around 1000-1200 cm⁻¹ in free benzyl alcohol, will shift upon coordination to the titanium center. This shift is indicative of the change in bond order of the C-O bond upon formation of the alcoholate.

Ligand Vibrations: The characteristic vibrational modes of the benzyl group, such as C-H stretching, C=C aromatic ring stretching, and out-of-plane bending, will also be present in the spectra. While these are less affected by coordination than the Ti-O and C-O stretches, slight shifts can still be observed.

Raman spectroscopy is particularly useful for studying the symmetric Ti-O stretching modes, which may be weak or inactive in the IR spectrum. The presence of both IR and Raman active Ti-O modes can provide clues about the symmetry of the coordination environment around the titanium atom.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of titanium tetrakis(benzyl alcoholate). Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used to identify the molecular ion peak.

The fragmentation pattern can provide valuable structural information. For titanium tetrakis(benzyl alcoholate), common fragmentation pathways may include:

Loss of a Benzyl Alcoholate Ligand: A primary fragmentation step would likely be the loss of a neutral benzyl alcohol molecule or a benzyl alcoholate radical, leading to ions such as [Ti(OCH₂Ph)₃]⁺.

Loss of a Benzyl Group: Fragmentation of the benzyl group itself, leading to the loss of a tropylium (B1234903) cation ([C₇H₇]⁺) or other fragments, is also possible.

Formation of Oxo-Titanium Species: In some cases, rearrangement and loss of organic fragments can lead to the formation of titanium-oxo clusters.

The isotopic pattern of titanium (with five stable isotopes) would be a characteristic feature in the mass spectrum, aiding in the identification of titanium-containing fragments.

Crystallographic Studies of Related Titanium Alkoxide and Benzyl Alcoholate Derivatives

Monomeric Structures: Monomeric, tetrahedral titanium(IV) alkoxides are rare and are generally only observed with very bulky ligands that sterically hinder the approach of another alkoxide to the titanium center.

Dimeric and Polymeric Structures: More commonly, titanium alkoxides form dimers, trimers, or tetramers where the titanium centers are bridged by alkoxide ligands. In these structures, the titanium atoms typically achieve a coordination number of five or six. For example, titanium(IV) ethoxide is known to exist as a tetramer in the solid state, with each titanium atom being octahedrally coordinated. Dimeric structures often feature two bridging alkoxide groups between two titanium centers, resulting in five-coordinate titanium atoms.

Influence of Ligands: The degree of oligomerization is highly dependent on the steric bulk of the alkyl or aryl group of the alcohol. Less bulky alkoxides, such as methoxide (B1231860) and ethoxide, tend to form higher oligomers, while bulkier alkoxides like isopropoxide or tert-butoxide are more likely to exist as monomers or dimers. The benzyl group, while not as bulky as a tert-butyl group, can also influence the degree of association.

These crystallographic studies reveal a diversity of Ti-O bond lengths, with bridging Ti-O bonds being typically longer than terminal Ti-O bonds. The O-Ti-O and Ti-O-Ti bond angles are also diagnostic of the specific coordination geometry and the nature of the bridging.

Coordination Geometry and Electronic Structure of Titanium(IV) Centers in Benzyl Alcoholate Complexes

The titanium(IV) center in benzyl alcoholate complexes is a d⁰ metal ion, meaning it has no d-electrons in its valence shell. researchgate.net This results in diamagnetic complexes that are typically colorless or pale yellow. The coordination geometry is determined by the maximization of bond energies and minimization of steric repulsion between the ligands.

The coordination number and stereochemistry of titanium(IV) in benzyl alcoholate and other alkoxide complexes are influenced by a delicate balance of steric and electronic factors. While a simple formulation like Ti(OR)₄ might suggest a tetrahedral geometry with a coordination number of four, this is often not the case due to the electronic nature of the titanium center and the properties of the alkoxide ligands. wikipedia.org

Steric Factors:

Ligand Bulk: The size of the alkoxide ligand plays a crucial role. unm.edu Bulky ligands, such as tert-butoxide, sterically hinder the approach of additional ligands, favoring lower coordination numbers and often resulting in monomeric, tetrahedral complexes. The benzyl group of the benzyl alcoholate ligand is moderately bulky, which may allow for the formation of low-oligomeric species.

Ligand-Ligand Repulsion: In higher coordination numbers, repulsion between the ligands becomes significant and can lead to distorted geometries. The arrangement of the ligands around the titanium center will be such that these repulsive interactions are minimized.

Electronic Factors:

Lewis Acidity of Ti(IV): The titanium(IV) ion is a hard Lewis acid with a high charge density. It seeks to increase its coordination number to better stabilize its positive charge by interacting with more electron-donating alkoxide ligands. This is a primary driving force for the oligomerization of titanium alkoxides, where bridging alkoxides allow the titanium centers to achieve coordination numbers of five or six.

π-Donation from Alkoxide Ligands: The oxygen atoms of the alkoxide ligands have lone pairs of electrons that can be donated into the empty d-orbitals of the titanium(IV) center. This pπ-dπ interaction strengthens the Ti-O bond and influences the electronic structure of the complex. The extent of this π-donation can affect the Lewis acidity of the titanium center and its tendency to coordinate additional ligands.

Solvent Effects: Coordinating solvents can also play a role by binding to the titanium center and influencing the preferred coordination geometry.

Common coordination geometries for Titanium(IV) include tetrahedral (coordination number 4), trigonal bipyramidal or square pyramidal (coordination number 5), and octahedral (coordination number 6). researchgate.netlibretexts.org The interplay of the factors mentioned above determines which of these geometries is adopted by a particular titanium benzyl alcoholate complex in the solid state or in solution.

Oligomeric and Polymeric Aggregation Tendencies in Solution and Solid State

Titanium(IV) alkoxides, with the general formula Ti(OR)₄, exhibit a strong inclination to form oligomeric or polymeric structures through the formation of alkoxy bridges. This aggregation is a key feature of their chemistry in both the solid state and in solution. The degree of association is primarily governed by the steric bulk of the alkoxide ligand. While specific studies focusing exclusively on the aggregation of titanium tetrakis(benzyl alcoholate) are not extensively documented in the reviewed literature, the general principles governing titanium alkoxide chemistry allow for a reasoned discussion of its likely behavior.

In the solid state, titanium alkoxides with less sterically demanding ligands, such as methoxide and ethoxide, are known to form extended polymeric structures. As the steric hindrance of the alkyl group increases, the degree of polymerization decreases. For instance, titanium(IV) isopropoxide is typically a tetramer in the crystalline state, while the even bulkier tert-butoxide derivative exists as a monomer. Given that the benzyl group (–CH₂Ph) is sterically more demanding than simple alkyl groups like ethyl or isopropyl, it is plausible that titanium tetrakis(benzyl alcoholate) would exhibit a lower degree of aggregation. It is unlikely to form extended polymeric chains in the solid state. Instead, discrete oligomers, such as dimers or trimers, would be more probable, where the titanium centers achieve a higher coordination number than four through bridging benzyl alcoholate ligands.

In solution, an equilibrium often exists between different oligomeric forms, and the extent of aggregation can be influenced by factors such as the solvent and the concentration of the titanium alkoxide. For many titanium alkoxides, dissolution in a non-polar solvent does not necessarily lead to the complete breakdown of the oligomeric structure observed in the solid state. It is reasonable to infer that in solution, titanium tetrakis(benzyl alcoholate) would likely exist as a mixture of lower-order oligomers in equilibrium with a monomeric species. The presence of the aromatic benzyl group might also introduce subtle electronic effects that could influence the stability of the aggregated species.

The table below summarizes the observed aggregation states for a selection of titanium(IV) alkoxides, providing a comparative context for the potential behavior of the benzyl alcoholate derivative.

| Titanium Alkoxide | Formula | Steric Bulk of R Group | Observed Aggregation State (Solid) |

| Titanium(IV) methoxide | Ti(OCH₃)₄ | Low | Polymeric |

| Titanium(IV) ethoxide | Ti(OC₂H₅)₄ | Moderate | Trimeric/Tetrameric |

| Titanium(IV) isopropoxide | Ti(O-i-C₃H₇)₄ | High | Tetrameric |

| Titanium(IV) tert-butoxide | Ti(O-t-C₄H₉)₄ | Very High | Monomeric |

| Titanium tetrakis(benzyl alcoholate) | Ti(OCH₂C₆H₅)₄ | High | Likely Dimeric or Trimeric (Inferred) |

Theoretical Investigations of Structure and Bonding

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties (Broader context of titanium-benzyl alcohol interactions)

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the geometric and electronic structures of transition metal complexes. While specific DFT studies on the isolated titanium tetrakis(benzyl alcoholate) molecule are not widely reported, research into the interaction of benzyl alcohol with titanium dioxide (TiO₂) surfaces provides significant insights into the nature of the titanium-benzyl alcoholate bond.

DFT calculations on the adsorption of benzyl alcohol on TiO₂ surfaces reveal that the interaction typically leads to the formation of a surface-bound benzyl alcoholate species. These studies indicate a strong covalent character in the Ti-O bond. The electronic structure of these surface complexes shows that the frontier molecular orbitals are significantly altered upon the chemisorption of benzyl alcohol. This suggests a substantial electronic interaction between the titanium center and the benzyl alcoholate ligand, which can influence the reactivity and photophysical properties of the system.

In a broader context, DFT studies of various titanium(IV) alkoxide complexes have provided detailed information about their ground state geometries and electronic properties. These calculations consistently show that the Ti-O bond is strong and possesses a significant degree of covalent character, arising from the interaction between the titanium 3d and oxygen 2p orbitals. The geometry around the titanium center in monomeric Ti(OR)₄ complexes is typically tetrahedral. However, the energy difference between various coordination geometries is often small, which is consistent with the observed flexibility of titanium complexes to adopt higher coordination numbers through oligomerization.

The electronic properties of titanium alkoxide complexes are influenced by the nature of the R group. For titanium tetrakis(benzyl alcoholate), the presence of the phenyl ring introduces π-orbitals that can potentially interact with the Ti-O bonding orbitals. DFT calculations on analogous systems with aromatic ligands suggest that such interactions can affect the electronic structure, including the HOMO-LUMO gap of the complex.

The following table presents a summary of typical bond parameters and electronic properties for titanium alkoxide systems, derived from DFT calculations on related compounds, to provide a contextual understanding.

| Property | Typical Value/Observation | Relevance to Titanium tetrakis(benzyl alcoholate) |

| Ti-O Bond Length | 1.75 - 1.85 Å (for terminal alkoxides) | Expected to be within this range, indicating a strong bond. |

| O-Ti-O Bond Angle | ~109.5° (for monomeric tetrahedral geometry) | The ground state of a monomeric molecule is likely to be a distorted tetrahedron. |

| Nature of Ti-O Bond | Strong covalent character with some ionic contribution | The Ti-O bond in the benzyl alcoholate complex is expected to be similarly robust. |

| HOMO-LUMO Gap | Varies with the nature of the alkoxide ligand | The aromatic nature of the benzyl group may lead to a smaller HOMO-LUMO gap compared to simple alkyl alkoxides. |

| Mulliken Charge on Ti | Typically positive, indicating electrophilicity | The titanium center in the benzyl alcoholate complex is expected to be an electrophilic site. |

Reactivity and Mechanistic Investigations of Titanium Tetrakis Benzyl Alcoholate and Its Reactive Intermediates

Transformation to Titanium Oxide Nanomaterials

The conversion of titanium alkoxides, such as titanium tetrakis(benzyl alcoholate), into titanium oxide (TiO2) nanomaterials is a cornerstone of materials chemistry. Non-hydrolytic sol-gel (NHSG) processes are particularly relevant as they offer a robust platform for the synthesis of high-quality, crystalline TiO2 with controlled morphologies.

Non-hydrolytic Sol-Gel Reaction Pathways from Alkoxide Precursors

For titanium tetrakis(benzyl alcoholate), a potential non-hydrolytic pathway could involve an ether elimination reaction upon heating, where dibenzyl ether is formed alongside the growing titanium-oxo network. Another pathway is the reaction between a titanium alkoxide like titanium(IV) isopropoxide and a carboxylic acid, such as oleic acid, which proceeds via an ester elimination mechanism to form TiO2 nanocrystals. nih.gov These non-aqueous methods are advantageous for producing crystalline materials at lower temperatures compared to the calcination steps often required in hydrolytic processes. thaiscience.info

Mechanism of Oxide Nucleation and Growth from Titanium Alkoxide Intermediates

The formation of titanium oxide nanoparticles from alkoxide precursors is a two-step process involving nucleation and subsequent growth. In sol-gel processes, the initial step is the formation of small titanium-oxo clusters through condensation reactions. aau.dk These clusters act as the nuclei for particle growth. aau.dk The nature of the alkoxy group and the reaction conditions, such as temperature and the presence of surfactants, significantly influence the size and stability of these initial clusters. aau.dkresearchgate.net

In non-hydrolytic systems, the nucleation process is often slower and more controlled, which can lead to the formation of monodisperse nanoparticles. The growth of these nuclei into larger particles occurs through the aggregation of the primary clusters or by the continued condensation of precursor molecules onto the surface of the existing nuclei. aau.dk The mechanism of nucleation and growth on surfaces, such as cellulose (B213188) fibers, has been described to occur through the decomposition of titanium isopropoxide in a microwave-assisted solvothermal process. researchgate.net The use of benzyl (B1604629) alcohol as a solvent has been shown to facilitate the room-temperature formation of nanocrystalline perovskite phases, where phenylmethoxy ligands from the solvent enhance the stability of the titanium precursor and inhibit crystal growth, resulting in small crystallite sizes.

Influence on Morphological Control in Nanoparticle Synthesis

The molecular structure of the titanium alkoxide precursor plays a crucial role in determining the morphology of the final TiO2 nanoparticles. The size and branching of the alkoxy group can influence the hydrolysis and condensation rates, thereby affecting the particle size and shape. aau.dk For instance, it has been observed that titanium clusters formed from titanium tetraethoxide (TTE) are smaller than those formed from titanium tetraisopropoxide (TTIP) under similar conditions. aau.dk

The addition of modifying agents or surfactants can further control the morphology. For example, the use of 1-hexadecylamine as a cosurfactant in the non-hydrolytic sol-gel reaction of titanium(IV) isopropoxide with oleic acid allowed for the control of the diameter of the resulting TiO2 nanorods. nih.gov Similarly, the reaction of titanium tetrachloride with benzyl alcohol allows for the fine-tuning of particle size by adjusting the relative concentrations of the reactants; a lower concentration of titanium tetrachloride leads to smaller particles. epa.gov The ability to control morphology is critical for tailoring the properties of the nanomaterials for specific applications, such as photocatalysis and electronics. researchgate.netresearchgate.netrsc.org

Low-Valent Titanium-Mediated Radical Processes

Low-valent titanium reagents are powerful tools in organic synthesis, capable of mediating a variety of chemical transformations, including the generation of radical species. The high oxophilicity of titanium is a key driving force in these reactions.

Homolytic Carbon-Oxygen Bond Cleavage in Benzylic Alcohols Using Titanium Reagents

A significant application of low-valent titanium reagents is the homolytic cleavage of carbon-oxygen bonds in alcohols, particularly benzylic alcohols. nih.govnii.ac.jp This process offers a direct method for generating carbon-centered radicals from readily available alcohol precursors. nih.govnii.ac.jpresearchgate.netorganic-chemistry.org A common method involves the use of a combination of a titanium(IV) source, such as titanium tetrachloride complexed with a sterically hindered amine like 2,4,6-collidine (TiCl4(collidine)), and a reducing agent, typically manganese or zinc powder. nih.govnii.ac.jpresearchgate.netorganic-chemistry.org

The reaction is believed to proceed through the formation of a titanium alkoxide intermediate, which then undergoes a single-electron transfer from the low-valent titanium species to the benzylic C-O bond, leading to its homolytic scission. nii.ac.jporganic-chemistry.org This process is facilitated by the formation of a strong titanium-oxygen bond. nii.ac.jp Mechanistic studies suggest that the reaction avoids the formation of benzyl chloride as an intermediate, supporting a direct radical generation pathway. organic-chemistry.org This method is advantageous due to the use of inexpensive and readily available reagents. nih.govnii.ac.jp

Generation and Reactivity of Benzyl Radical Intermediates

Once generated, benzyl radical intermediates can participate in a variety of subsequent reactions, most notably carbon-carbon bond formation. nii.ac.jpresearchgate.net A common application is their use in radical conjugate addition reactions with electron-deficient alkenes, such as acrylonitrile (B1666552) and acrylates, to form new C-C bonds. nih.govnii.ac.jporganic-chemistry.org This Giese-type reaction is highly efficient and demonstrates the broad synthetic utility of this methodology. organic-chemistry.org

The reactivity of the generated benzyl radicals is influenced by the substituents on the aromatic ring. The method is tolerant of both electron-donating and electron-withdrawing groups, as well as heteroaromatic systems. organic-chemistry.org The generated radicals can also be utilized in other transformations, such as cross-coupling reactions. researchgate.net The direct generation of benzyl radicals from benzyl alcohols under mild conditions represents a significant advancement in radical chemistry, expanding the synthetic utility of alcohols. nii.ac.jporganic-chemistry.org

Mechanistic Pathways of Radical Conjugate Addition Reactions

The reaction of titanium tetrakis(benzyl alcoholate) and related titanium(IV) alkoxide species with low-valent titanium reagents provides a concise method for generating benzyl radicals directly from benzyl alcohols. nii.ac.jpnih.gov This process facilitates the homolytic cleavage of the benzylic C–OH bond, bypassing the need for harsh reductants. organic-chemistry.org The mechanism is proposed to initiate with the in-situ formation of a titanate intermediate from the reaction between the benzyl alcohol and a low-valent titanium complex. nii.ac.jp This titanate species then undergoes thermal decomposition, which leads to the generation of a benzyl radical and titanium oxide. nii.ac.jporganic-chemistry.org

This radical generation method has been successfully applied to radical conjugate addition reactions, demonstrating a broad scope with various benzyl alcohol derivatives and electron-deficient alkenes. nii.ac.jpnih.gov The low-valent titanium reagent is typically generated from a combination of a titanium(IV) precursor, such as titanium tetrachloride (TiCl₄) complexed with a ligand like 2,4,6-collidine, and a reducing agent like manganese powder. nii.ac.jpnih.govorganic-chemistry.org

The general pathway can be summarized as follows:

Formation of Low-Valent Titanium: A Ti(IV) precursor is reduced to a low-valent titanium species.

Formation of Titanate Intermediate: The low-valent titanium reacts with benzyl alcohol to form a titanate intermediate. nii.ac.jp

Homolytic Cleavage: The titanate intermediate undergoes thermal decomposition, cleaving the C–O bond homolytically to produce a benzyl radical. nii.ac.jpresearchgate.net

Conjugate Addition: The generated benzyl radical adds to an electron-deficient alkene (a radical acceptor). nii.ac.jp

Radical Trapping: The resulting radical is then trapped by another low-valent titanium species to complete the reaction. nii.ac.jp

Mechanistic studies have supported the direct generation of the radical from the titanate intermediate, ruling out the significant involvement of an alternative pathway via a benzyl chloride intermediate. nii.ac.jporganic-chemistry.org This methodology has proven effective for a range of substrates, including electron-rich, electron-deficient, and heteroaromatic benzyl alcohols, as well as various radical acceptors. organic-chemistry.org

| Entry | Benzyl Alcohol Derivative | Yield of Conjugate Adduct (%) |

|---|---|---|

| 1 | 4-Methylbenzyl alcohol | 92 |

| 2 | 4-Methoxybenzyl alcohol | 85 |

| 3 | Benzyl alcohol | 84 |

| 4 | 4-(Trifluoromethyl)benzyl alcohol | 78 |

| 5 | 2-Thiophenemethanol | 77 |

Photochemical Reactivity of Titanium Alkoxide Systems

Ligand-to-Metal Charge Transfer (LMCT) and Photoinduced Electron Transfer Phenomena

Titanium(IV) alkoxide complexes are known to exhibit significant photochemical reactivity, primarily driven by Ligand-to-Metal Charge Transfer (LMCT) processes. digitellinc.comrsc.org Upon absorption of light, typically in the UV range, an electron is transferred from an alkoxide ligand orbital to an empty d-orbital on the titanium(IV) center. digitellinc.comresearchgate.net This LMCT excitation generates a high-energy, charge-separated excited state. rsc.org

This photoinduced electron transfer is a key step in initiating further chemical transformations. researchgate.net The process effectively results in the simultaneous oxidation of the alkoxide ligand and reduction of the metal center. researchgate.net For titanium alkoxides, this LMCT event leads to the formation of a reactive Ti(III) species and an alkoxyl radical. digitellinc.comrsc.org The energy of the LMCT band and the efficiency of the subsequent reactions can be tuned by modifying the electronic properties of the ligands attached to the titanium center. digitellinc.com The implementation of specific bidentate supporting ligands for the Ti(IV) center can result in air-, moisture-, and photostability, allowing for controlled generation of photoactive Ti(IV)-alkoxides. digitellinc.com

The general LMCT process in a titanium(IV) alkoxide can be represented as: Ti(IV)-OR + hν → [Ti(IV)-OR]* → Ti(III) + •OR

This phenomenon is not limited to simple alkoxides; it is also observed in more complex systems like titanium-oxo clusters containing alkoxide ligands. researchgate.net In these clusters, the structure can facilitate multielectron photoreduction processes upon UV irradiation, generating mixed-valence Ti(III)/Ti(IV) species. researchgate.net The LMCT mechanism provides a powerful and sustainable pathway for generating highly reactive radical intermediates from alcohols using earth-abundant titanium. digitellinc.comresearchgate.net

Generation of Reactive Titanium(III) Species under Irradiation

The irradiation of titanium(IV) alkoxide systems is an effective method for generating reactive titanium(III) species. rsc.org This photoreduction is a direct consequence of the Ligand-to-Metal Charge Transfer (LMCT) phenomenon described previously. digitellinc.comresearchgate.net When a Ti(IV)-alkoxide complex absorbs a photon of sufficient energy, the resulting electron transfer from the ligand to the metal center reduces Ti(IV) to Ti(III). rsc.org

The generation of Ti(III) is pivotal as it opens up pathways for various catalytic transformations. Ti(III) species are potent single-electron reductants capable of activating a range of substrates. rsc.org For instance, photogenerated Ti(III) can reduce benzylic alcohols to form diarylmethyl radicals, which can then dimerize. rsc.org

The efficiency and outcome of the photoreduction can be influenced by the reaction conditions and the specific titanium precursor used. In some systems, the in situ generation of species like (AcO)ₙTi(OⁱPr)₄₋ₙ from Ti(OⁱPr)₄ and acetic acid under UV light leads to the formation of a Ti(III) species and an alkoxy radical via LMCT. rsc.org Similarly, molecular titanium-oxo clusters can be photoreduced to stable, isolable mixed-valence Ti(III)/Ti(IV) clusters. researchgate.net

| Titanium Precursor System | Irradiation Conditions | Generated Reactive Species | Subsequent Reaction Example | Reference |

|---|---|---|---|---|

| Ti(IV) complexes with bidentate supporting ligands | Visible Light | Ti(III) and Alkoxyl Radicals | Cascade deconstruction of epoxides | digitellinc.com |

| [Ti₆O₆(OⁱPr)₆(O₂CᵗBu)₆] | UV Light | Mixed-valence Ti(III)/Ti(IV) cluster | Onward oxidation under air to form a peroxide complex | researchgate.net |

| Ti(OⁱPr)₄ with Acetic Acid | UV Light | Ti(III) and Alkoxy Radical | Dehydroxylative dimerization of benzylic alcohols | rsc.org |

| Titanium tetrachloride (TiCl₄) | Irradiation | Ti(III)Cl₃ and Chlorine Radical | Hydroalkylation of electron-deficient alkenes | rsc.org |

Catalytic Applications of Titanium Tetrakis Benzyl Alcoholate and Associated Titanium Catalytic Systems

Polymerization Catalysis

Titanium tetrakis(benzyl alcoholate) and related titanium alkoxide systems are versatile catalysts employed in various polymerization reactions. Their utility spans from the synthesis of biodegradable polyesters through ring-opening polymerization to the production of polyolefins via Ziegler-Natta type catalysis. The nature of the benzyl (B1604629) alcoholate ligand and the reactivity of the titanium center are key to their catalytic performance in these distinct polymerization methodologies.

Ring-Opening Polymerization (ROP) of Cyclic Esters

Titanium-based catalysts, including alkoxides like titanium tetrakis(benzyl alcoholate), are highly regarded for the ring-opening polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone. researchgate.net These catalysts are noted for their high efficiency, economic viability, and low toxicity, making them suitable for producing biodegradable polymers for various applications, including medical devices. researchgate.netresearchgate.net

The generally accepted mechanism for ROP of cyclic esters catalyzed by titanium alkoxides is the coordination-insertion mechanism. nih.govnih.gov This process involves the following key steps:

Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the electrophilic titanium center of the catalyst. This coordination activates the monomer by polarizing the carbonyl group, making the acyl carbon more susceptible to nucleophilic attack.

Initiation/Insertion: A nucleophilic benzyl alcoholate group from the titanium catalyst attacks the activated carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and the insertion of the monomer into the titanium-oxygen bond. nih.gov This step forms a new, longer alkoxide ligand attached to the titanium center.

Propagation: The newly formed titanium alkoxide end-group can then coordinate with another monomer molecule. The propagation proceeds through successive insertions of cyclic ester monomers into the titanium-alkoxide bond, extending the polymer chain. Each insertion step regenerates the active titanium alkoxide species at the terminus of the growing polymer chain.

In systems where free benzyl alcohol is added as a co-initiator, it can react with the titanium center to generate the initiating species in situ or participate in chain transfer reactions. nih.gov Kinetic studies have shown that the polymerization rate often has a first-order dependence on the monomer concentration. nih.gov

The structure of the titanium catalyst plays a crucial role in determining the microstructure and molecular weight of the resulting polymer. Titanium tetrakis(benzyl alcoholate) and similar catalysts offer a degree of control over these properties.

Molecular Weight Control: The molecular weight of the polymer can be controlled by adjusting the ratio of monomer to initiator. In the absence of chain transfer agents, each catalyst molecule initiates one polymer chain. The addition of an external co-initiator, such as benzyl alcohol, can significantly influence the polymer's molecular weight and its distribution. nih.govnih.gov The use of benzyl alcohol as a co-initiator often leads to polymers with higher molecular weights and narrower molecular weight distributions (polydispersity index, Đ < 1.5). nih.gov

Polymer Microstructure: For chiral monomers like lactide, the stereochemistry of the catalyst's ligand sphere can influence the stereoselectivity of the polymerization, leading to polymers with specific tacticities (e.g., isotactic or heterotactic-enriched). researchgate.net The control over microstructure is vital as it directly affects the physical properties of the polymer, such as its crystallinity and degradation rate.

The table below summarizes the effect of adding benzyl alcohol as a co-initiator in titanium-catalyzed ROP of cyclic esters.

| Catalyst System | Monomer | Co-initiator | Effect on Molecular Weight (Mn) | Effect on Polydispersity (Đ) | Reference |

| Titanium Alkoxide | ε-Caprolactone | Benzyl Alcohol | General improvement | Narrowed to < 1.5 | nih.gov |

| Titanium Alkoxide | δ-Valerolactone | Benzyl Alcohol | General improvement | Narrowed to < 1.5 | nih.gov |

| Zinc Complex | ε-Caprolactone | Benzyl Alcohol | - | Increased to 2.12 | nih.gov |

| Zinc Complex | rac-Lactide | Benzyl Alcohol | - | Maintained control (1.06–1.17) | nih.gov |

Olefin Polymerization and Copolymerization

While homogeneous titanium alkoxides like titanium tetrakis(benzyl alcoholate) are not typically used as standalone catalysts for olefin polymerization, they serve as important components or precursors in multicomponent catalytic systems, particularly those of the Ziegler-Natta type. nih.gov

Ziegler-Natta catalysts are a cornerstone of the polyolefin industry, used for polymerizing terminal alkenes like ethylene (B1197577) and propylene. wikipedia.org These systems typically consist of a transition metal compound (the catalyst) and an organoaluminum compound (the cocatalyst). libretexts.org

Titanium alkoxides can be employed as the titanium source in the preparation of these catalysts. nih.gov For instance, they can be reacted with magnesium compounds and activated by organoaluminum compounds like triethylaluminium (TEA) to form active catalytic centers. nih.govchula.ac.th In these heterogeneous systems, the titanium compound is often supported on a material like magnesium chloride. wikipedia.org The role of the titanium compound is to provide the active site where the olefin monomer coordinates and inserts into the growing polymer chain. The organoaluminum cocatalyst activates the titanium precursor by alkylating the titanium center and creating a vacant coordination site necessary for the polymerization to proceed. libretexts.org

The relationship between the structure of the titanium precursor and the resulting catalyst's activity is complex. Key factors influencing performance include the nature of the ligands on the titanium center and the interaction with the cocatalyst and support.

Ligand Effects: The steric and electronic properties of the ligands, such as the benzyl alcoholate groups, influence the reactivity of the catalytic center. purdue.edu Steric congestion around the metal can affect the rate of monomer insertion and chain propagation. purdue.edu

Activation Process: The efficiency of the activation by the organoaluminum cocatalyst is critical. The alkoxide groups must be replaced by alkyl groups to form the active Ti-C bond. The nature of the alkoxide can influence this process.

Polymer Properties: The catalyst's structure impacts the molecular weight and molecular weight distribution of the resulting polyolefin. For example, in ethylene polymerization using a Ti(OBu)₄-based catalyst, an increase in the Al/Ti molar ratio was found to decrease the average molecular weight of the polyethylene (B3416737) produced. nih.gov Similarly, the incorporation of comonomers like 1-hexene (B165129) can lead to a significant decrease in molecular weight due to chain transfer reactions. nih.gov

The table below illustrates the performance of a titanium alkoxide-based catalyst system in the copolymerization of ethylene.

| Catalyst System | Comonomer | [Al]/[Ti] Ratio | Activity (kg PE/mol Ti·h) | Molecular Weight (Mw, kg/mol ) | Reference |

| PVC/BuMgCl/Ti(OBu)₄·TiCl₄ | 1-Octene (64 mmol) | 773 | 2.3 | 97 - 326 | nih.gov |

| PVC/BuMgCl/Ti(OBu)₄·TiCl₄ | 1-Hexene | 773 | Lower than with 1-octene | Significant decrease | nih.gov |

Oxidation and Deoxygenation Reactions

Titanium-based catalytic systems, including those involving titanium alkoxides like Titanium tetrakis(benzyl alcoholate), are versatile in mediating both oxidation and deoxygenation reactions. These processes are fundamental in organic synthesis for the transformation of alcohols into valuable carbonyl compounds or their conversion into hydrocarbons. The oxophilic nature of titanium is a key factor in these transformations, facilitating the activation of the C-O bond in alcohols.

Selective Oxidation of Benzyl Alcohol to Benzaldehyde (B42025)

The selective oxidation of benzyl alcohol to benzaldehyde is a crucial transformation in the chemical industry, as benzaldehyde is a widely used intermediate. uct.ac.za Titanium-based catalysts, particularly titanium dioxide (TiO2), have been extensively studied for this purpose due to their potential for high selectivity and environmentally friendly reaction conditions. uct.ac.zaredalyc.org

The oxidation of benzyl alcohol can be catalyzed by both homogeneous and heterogeneous titanium systems. While true homogeneous catalysis with a simple titanium alkoxide is less common for this specific oxidation, heterogeneous systems based on titanium oxides are highly effective.

Heterogeneous Catalysis: Solid titanium catalysts, predominantly high-surface-area titanium dioxide (TiO2) in forms like anatase, are widely employed. redalyc.orgunina.it The mechanism in these systems involves the adsorption of benzyl alcohol onto the TiO2 surface. The catalyst's surface properties, including the presence of Lewis and Brønsted acid sites, play a critical role.

In thermal catalytic oxidation, the reaction pathway on a heterogeneous catalyst like Pd-Zn/TiO2 involves the stabilization of benzyl alcohol on palladium sites and the resulting benzaldehyde on zinc sites, showcasing the synergy in bimetallic systems supported on titania. nih.gov The oxidation process on TiO2-based materials can proceed via different mechanisms depending on the specific catalyst composition and reaction conditions. For instance, Ti/SiO2 catalysts have been studied using density functional theory (DFT), which revealed that the catalyst significantly lowers the reaction barrier for oxidation by hydrogen peroxide, particularly in non-polar or low-polar solvents. researchgate.net The reaction is believed to proceed through the formation of a titanium alcoholate species on the surface, followed by a rate-determining β-hydride elimination step. researchgate.net

The efficiency of these heterogeneous catalysts can be enhanced by modification with noble metals or other metal oxides. For example, gold-doped TiO2 nanoparticles have shown a dramatic increase in catalytic yield for benzyl alcohol oxidation to 73%, with over 98% selectivity to benzaldehyde, compared to a 1.4% yield for uncoated TiO2. redalyc.org This enhancement is attributed to improved charge separation and the creation of more active catalytic sites. nih.gov

Below is a table summarizing the performance of different heterogeneous titanium-based catalysts in the oxidation of benzyl alcohol.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |

| Pd-Zn/TiO2 | Air | Solvent-free | - | - | High | nih.gov |

| Au/TiO2 | O2 | - | - | >60 | >98 | redalyc.org |

| TiO2 (Anatase) | O2 | p-xylene | - | - | - | unina.it |

| Ti/SiO2 | H2O2 | Acetonitrile | ~80 | Yes | - | researchgate.net |

Data is compiled from multiple sources to illustrate the range of systems.

Photocatalysis using titanium compounds, especially semiconductor materials like TiO2, offers a green and efficient route for the selective oxidation of benzyl alcohol. rsc.org This process utilizes light energy (UV or visible) to generate highly reactive species that drive the oxidation reaction at ambient temperature and pressure. photo-catalysis.org

The fundamental mechanism begins with the absorption of a photon with energy greater than or equal to the bandgap of TiO2. This creates an electron-hole pair (e-/h+). unina.it The photogenerated holes (h+) are powerful oxidizing agents, while the electrons (e-) are reducing agents. rsc.org

The reaction pathway for benzyl alcohol oxidation proceeds as follows:

Adsorption: Benzyl alcohol adsorbs onto the TiO2 surface, often forming a surface complex with the titanium sites. researchgate.net This interaction can make the TiO2 visible-light active. researchgate.net

Hole-Mediated Oxidation: The photogenerated holes can directly oxidize the adsorbed benzyl alcohol molecule.

Radical Formation: Alternatively, the holes can react with water or hydroxide (B78521) ions on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). researchgate.net Both holes and •OH radicals are considered the main active species responsible for the oxidation. researchgate.net

Hydrogen Abstraction: The active species abstract a hydrogen atom from the benzylic carbon of the alcohol, forming a benzyl radical intermediate.

Electron Scavenging: The photogenerated electrons in the conduction band are typically scavenged by molecular oxygen (O2) adsorbed on the surface, forming superoxide (B77818) radical anions (O2•−). nih.gov This step is crucial to prevent electron-hole recombination and to participate in the reaction cascade. unina.it

Product Formation: The benzyl radical intermediate is further oxidized to benzaldehyde, which then desorbs from the catalyst surface. researchgate.net

The selectivity towards benzaldehyde is a key advantage of this method, often exceeding 99%. uct.ac.za This high selectivity is attributed to the fact that benzaldehyde is less readily adsorbed and further oxidized on the TiO2 surface compared to benzyl alcohol under controlled conditions. unina.it The efficiency of the photocatalytic process can be enhanced by modifying the TiO2 catalyst, for instance by coating it with polydopamine to act as a visible light sensitizer (B1316253) or by depositing iridium clusters. nih.govresearchgate.net

| Catalyst System | Light Source | Key Findings & Mechanism | Reference |

| Ir/TiO2 | UV | Iridium clusters trap photogenerated electrons, promoting charge separation. Molecular oxygen adsorbs on Ir and dissociates into highly reactive chemisorbed oxygen atoms. | researchgate.net |

| Polydopamine-Coated TiO2 | Visible (473 nm) | Polydopamine acts as a sensitizer, absorbing visible light and injecting electrons into the TiO2 conduction band. These electrons form O2•− radicals that drive the selective oxidation. | nih.gov |

| CdS-MIL-125(Ti) | Visible | The combination of CdS nanoparticles on a titanium-based metal-organic framework (MIL-125) promotes the separation of electron-hole pairs, enhancing visible-light activity. | rsc.org |

| Bare TiO2 (Degussa P25) | UV | Oxidation is driven primarily by photogenerated holes and hydroxyl radicals (•OH). | uct.ac.zaresearchgate.net |

Catalytic Deoxygenation and Reduction of Alcohols

Titanium catalysts are also effective in the reductive deoxygenation of alcohols, a process that cleaves the C-O bond to form hydrocarbons. This transformation is valuable for converting biomass-derived feedstocks into chemical building blocks and for fine chemical synthesis. rsc.orgchemrxiv.org Low-valent titanium species, often generated in situ, are key to these reactions. nii.ac.jp

The deoxygenation of benzylic alcohols to the corresponding toluenes or substituted toluenes can be achieved using catalytic systems based on titanium complexes like titanocene (B72419) dichloride (Cp2TiCl2). rsc.orgresearchgate.net These reactions typically employ a stoichiometric reductant, such as silanes or manganese powder, to generate the active low-valent titanium species and to act as a hydrogen donor. rsc.orgchemrxiv.org

A common catalytic system involves Cp2TiCl2 as a precatalyst and a silane (B1218182), such as methyldiethoxysilane (Me(EtO)2SiH), as both a hydrogen donor and a regenerating agent for the active Ti(III) catalytic species. rsc.orgresearchgate.net The reaction tolerates a wide variety of functional groups, making it a versatile synthetic tool. researchgate.netchemrxiv.org

The proposed mechanism often involves the following steps:

Reduction of Precatalyst: The Ti(IV) precatalyst (e.g., Cp2TiCl2) is reduced by an external agent (like manganese) to an active Ti(III) species.

Alcohol Activation: The benzylic alcohol coordinates to the oxophilic Ti(III) center.

Homolytic C-O Bond Cleavage: The Ti(III) species facilitates the one-electron homolytic cleavage of the C-O bond, generating a benzyl radical and a Ti(IV)-oxo species. nii.ac.jpeurekalert.org

Hydrogen Atom Transfer: The resulting benzyl radical is then quenched by a hydrogen atom donor, typically the silane, to form the deoxygenated product. rsc.org

Catalyst Regeneration: The Ti(IV)-oxo species is reduced back to the active Ti(III) catalyst by the silane, completing the catalytic cycle. rsc.orgresearchgate.net

| Precatalyst | Reductant/H-donor | Solvent | Key Features | Reference |

| Cp2TiCl2 | Me(EtO)2SiH | 2-MeTHF | Tolerates a wide range of functional groups; silane acts as both H-donor and regenerating agent. | rsc.orgresearchgate.net |

| TiCl4(collidine) | Manganese powder | - | Generates a low-valent titanium reagent that facilitates homolytic C-O bond cleavage to produce benzyl radicals. | acs.org |

The benzyl radical intermediates generated through titanium-mediated C-O bond cleavage can be intercepted by other reagents to form new C-C bonds, enabling dimerization and cross-coupling reactions. eurekalert.orgresearchgate.net This strategy expands the utility of alcohols, which are typically unreactive in such transformations, by converting them into radical precursors. nii.ac.jp

Dimerization: In the absence of a suitable trapping agent, the generated benzyl radicals can dimerize to form 1,2-diphenylethane. The deoxygenation of lithium alkoxides or alcohols using one mole of a Ti(III) reagent can lead to these dimerization products in good yields. researchgate.net

Cross-Coupling Reactions: A more synthetically useful application is the cross-coupling of benzyl alcohols with other electrophiles. This is often achieved using a dual catalytic system, for example, combining a titanium catalyst with a nickel catalyst. nii.ac.jporganic-chemistry.org In a typical Ni/Ti dual catalytic system for coupling benzyl alcohols with aryl halides:

A low-valent titanium reagent (generated from TiCl4 and Mn powder) performs the homolytic cleavage of the benzylic C-O bond to generate a benzyl radical. nii.ac.jporganic-chemistry.org This occurs outside the nickel catalytic cycle.

The nickel catalyst activates the aryl halide to form an arylnickel intermediate.

This arylnickel species then reacts with the benzyl radical to form the cross-coupled product (a diarylmethane) and regenerate the active nickel catalyst. organic-chemistry.org

This dual catalytic approach has been successfully applied to the cross-coupling of benzyl alcohols with aryl halides, thioesters, and alkenyl triflates, demonstrating a broad substrate scope. organic-chemistry.orgresearchgate.netoup.comnii.ac.jp

| Reaction Type | Catalytic System | Reactants | Product | Key Role of Titanium | Reference |

| Cross-Coupling | NiCl2(dtbbpy) / TiCl4(2,6-lutidine) + Mn | Benzyl alcohol + Aryl halide | Diaryl-methane | Generates benzyl radical via homolytic C-O bond cleavage. | nii.ac.jporganic-chemistry.org |

| Cross-Coupling | NiCl2(Phen) / Cp2TiCl2 + Mn | Benzyl alcohol + Thioester | Ketone | In-situ activation of alcohol (via TMSCl) and subsequent radical formation. | researchgate.net |

| Cross-Coupling | Ni(glyme)Br2 / TiCl4(collidine) + Mn | Benzyl alcohol + Alkenyl triflate | Allylated arene | Generates benzyl radical for coupling with the nickel cycle. | oup.comnii.ac.jp |

| Allylation | TiCl4 | Benzyl alcohol + Allyltrimethylsilane | Allylated arene | Acts as a strong Lewis acid to promote replacement of the hydroxyl group. | organic-chemistry.org |

Other Catalyzed Organic Transformations Involving Titanium Alkoxides

While titanium alkoxides, including systems involving titanium tetrakis(benzyl alcoholate), are well-regarded for their role in polymerization and epoxidation reactions, their catalytic utility extends to a variety of other significant organic transformations. These catalysts, known for their Lewis acidic nature, offer effective pathways for reactions such as transesterification, amidation, and the synthesis of complex heterocyclic structures. Their performance is often characterized by high efficiency and selectivity under relatively mild conditions, positioning them as valuable tools in synthetic organic chemistry.

Transesterification Reactions

Titanium alkoxides are highly effective catalysts for transesterification, a crucial process in the production of esters, including the synthesis of biofuels. researchgate.net These catalysts facilitate the exchange of the alkoxy group of an ester with another alcohol. The mechanism typically involves the coordination of the carbonyl oxygen of the ester to the Lewis acidic titanium center, which activates the carbonyl group towards nucleophilic attack by an alcohol.

Research has demonstrated the utility of various titanium(IV) alkoxides, such as titanium(IV) isopropoxide and titanium(IV) butoxide, in these reactions. While direct studies on titanium tetrakis(benzyl alcoholate) are not extensively documented, the reactivity of related titanium alkoxides provides insight into its potential catalytic behavior. The reaction between titanium tetrachloride and benzyl alcohol can lead to the in-situ formation of titanium benzyl alcoholate species, which can then act as catalysts. mdpi.comorientjchem.org

Key findings in this area include the use of mixed metal systems, where the combination of a tin carboxylate and a tetraalkyl titanate results in a more efficient catalyst for both esterification and transesterification compared to the individual metal components. google.com

| Catalyst | Substrates | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Tin-titanium complex | Carboxylic acid/anhydride + Hydroxyl-containing material | Polyester (B1180765) | - | High (Acid number < 2) | google.com |

| CpTiCl₃ | Poly(ethylene adipate) (PEA) + Ethanol | Diethyl adipate (B1204190) + Ethylene glycol | 120 °C, 24 h | >99% | mdpi.com |

| Cp*TiCl₃ | Poly(butylene terephthalate) (PBT) + Ethanol | Diethyl terephthalate (B1205515) + 1,4-butanediol | 150 °C, 24 h | >99% | mdpi.com |

Amidation Reactions

The formation of amides from carboxylic acids and amines is a fundamental transformation in organic synthesis. Titanium alkoxides have emerged as efficient catalysts for this direct amidation, offering an alternative to traditional methods that often require harsh conditions or the use of stoichiometric activating agents. The catalytic cycle is believed to involve the activation of the carboxylic acid by the titanium alkoxide, making it more susceptible to nucleophilic attack by the amine.

Studies have shown that titanium(IV) isopropoxide can effectively catalyze the direct amidation of non-activated carboxylic acids with primary and secondary amines, leading to high yields of the corresponding amides. The reaction is typically carried out in a suitable solvent at elevated temperatures. While specific data for titanium tetrakis(benzyl alcoholate) is limited, the general applicability of titanium alkoxides in amidation suggests its potential in this area. The use of titanium tetrachloride in conjunction with amines is also a known method for promoting amide bond formation. mdpi.com

| Catalyst System | Carboxylic Acid | Amine | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| TiCl₄ | General Carboxylic Acids | General Amines | Amides | Mild, neutral conditions | High | mdpi.com |

| Visible-light photoredox catalyst | Benzyl alcohol | N,N-dimethylamine hydrochloride | N,N-dimethylbenzamide | Blue LEDs | Good | nih.gov |

Synthesis of Heterocycles

Titanium-based catalysts, including those derived from titanium alkoxides, play a significant role in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. sapub.org The Lewis acidity of titanium catalysts is instrumental in promoting cyclization reactions and multicomponent reactions to form a variety of heterocyclic rings.

For instance, titanium tetrachloride is a versatile reagent and catalyst for the synthesis of indoles and other nitrogen-containing heterocycles. sapub.org While direct applications of titanium tetrakis(benzyl alcoholate) are not widely reported, the underlying principles of titanium catalysis in heterocycle synthesis are applicable. The reaction of benzyl alcohol with functionalized precursors in the presence of a suitable catalyst can lead to the formation of heterocyclic structures. For example, the oxidation of benzyl alcohols can be a key step in the in-situ generation of aldehydes required for the synthesis of 1,4-dihydropyridine (B1200194) and 3,4-dihydropyrimidin-2-(1H)-one derivatives. d-nb.info

| Catalyst/Reagent | Reactants | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Titanocene(III) chloride | N-epoxyalkylanilines | Indolines | Radical cyclization | sapub.org |

| TiCl₄/t-BuNH₂ | 1,1-disubstituted hydrazines + Alkynes | Indole derivatives | Hydroamination/Fisher Indole synthesis | sapub.org |

| Pyrazinium chlorochromate | Benzyl alcohol, Ethyl acetoacetate, Urea/Ammonium (B1175870) acetate | 1,4-dihydropyridine and 3,4-dihydropyrimidin-2-(1H)-one derivatives | One-pot multi-component reaction | d-nb.info |

Precursor Chemistry for Advanced Materials Deposition

Metal-Organic Chemical Vapor Deposition (MOCVD) Applications

MOCVD is a widely utilized technique for depositing high-quality thin films by introducing volatile organometallic precursors into a reactor where they decompose on a heated substrate. The choice of precursor is critical as it influences the deposition process and the final properties of the film.

Role as a Precursor for Titanium Dioxide Thin Films

A suitable MOCVD precursor for titanium dioxide (TiO2) films must exhibit sufficient volatility and thermal stability to ensure controlled decomposition. For a compound like Titanium tetrakis(benzyl alcoholate), its role would be to serve as a source of titanium that, upon thermal decomposition, reacts with an oxygen source to form a TiO2 film. The large benzyl (B1604629) alcoholate ligands would need to be cleanly removed during the deposition process to prevent carbon contamination in the resulting film. The general MOCVD process for TiO2 involves the transport of a titanium precursor in a carrier gas to the heated substrate where the following simplified reaction occurs:

Ti(OR)4 + O2 → TiO2 + byproducts

The specific byproducts for Titanium tetrakis(benzyl alcoholate) would depend on its decomposition pathway.

Investigation of Deposition Kinetics and Film Microstructure Control

The deposition kinetics in an MOCVD process are governed by factors such as precursor concentration, substrate temperature, and reactor pressure. The growth rate of the TiO2 film would be a key parameter to investigate, and it would likely exhibit different deposition regimes (reaction-rate-limited, mass-transport-limited) as a function of temperature.

Control over the film microstructure, including crystallinity, grain size, and surface morphology, is crucial for tailoring the properties of the TiO2 film for specific applications. The structure of the precursor molecule can influence the nucleation and growth of the film. For instance, the bulky nature of the benzyl alcoholate ligands might affect the surface mobility of the titanium species during deposition, which in turn could influence the resulting film morphology.

Below is a hypothetical data table illustrating the kind of experimental parameters that would be investigated in MOCVD of TiO2:

| Parameter | Range | Effect on Film Properties |

| Substrate Temperature | 300-600 °C | Affects crystallinity (amorphous to anatase/rutile), grain size, and deposition rate. |

| Precursor Vapor Pressure | 0.1-1 Torr | Influences the growth rate and film uniformity. |

| Oxygen Partial Pressure | 1-10 Torr | Determines the stoichiometry of the TiO2 film. |

| Carrier Gas Flow Rate | 50-200 sccm | Affects the residence time of the precursor in the reactor. |

Sol-Gel Synthesis of Functional Materials

Sol-gel synthesis is a versatile wet-chemical technique used to produce a wide variety of materials, particularly metal oxides. The process involves the conversion of molecular precursors into a colloidal solution (sol) and then into a gel-like network.

Application in Non-Aqueous Sol-Gel Routes for Nanostructured Materials

Non-aqueous sol-gel routes have emerged as a powerful method for the synthesis of high-quality, crystalline metal oxide nanoparticles with controlled size and shape. In such a system, an organometallic precursor like a titanium alkoxide reacts in an organic solvent, which can also act as a reactant or a morphology-directing agent.

While the "benzyl alcohol route" is a known non-aqueous sol-gel method, specific details on the use of Titanium tetrakis(benzyl alcoholate) as the primary precursor are not available. In this context, benzyl alcohol would typically serve as the solvent and oxygen source, reacting with a titanium precursor to form titanium oxide nanostructures. If Titanium tetrakis(benzyl alcoholate) were used, it would provide the titanium source, and its interaction with the benzyl alcohol solvent would be a key aspect of the reaction mechanism.

Formation of Hybrid Organic-Inorganic Materials Using Titanium Alkoxide Precursors

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale. Titanium alkoxides are common precursors for the inorganic component in these materials due to their reactivity towards organic molecules with functional groups like hydroxyls or carboxyls.

The formation of such hybrid materials often involves the co-condensation of a titanium alkoxide with an organically modified silicon alkoxide or direct reaction with organic polymers. The benzyl alcoholate ligands in Titanium tetrakis(benzyl alcoholate) could potentially be involved in reactions to form these hybrid structures, or they could be replaced by other organic linkers to create a cross-linked network.

A hypothetical reaction scheme for the formation of a simple hybrid material could involve the partial hydrolysis and condensation of Titanium tetrakis(benzyl alcoholate) with an organic polymer containing hydroxyl groups:

n Ti(OCH2Ph)4 + R-(OH)m → [Ti(OCH2Ph)4-x(O-R)x]n + n x PhCH2OH

This table outlines potential components in the synthesis of hybrid materials:

| Inorganic Precursor | Organic Component | Resulting Hybrid Material Property |

| Titanium Alkoxide | Polymer with hydroxyl groups | Enhanced thermal stability from the inorganic network. |

| Titanium Alkoxide | Organically modified silane (B1218182) | Increased mechanical flexibility from the organic component. |

Computational and Theoretical Chemistry Studies

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating the intricate details of chemical reactions involving titanium complexes. These calculations allow for the mapping of potential energy surfaces, identification of transient intermediates, and determination of the energetic barriers that govern reaction rates.

Computational studies have been instrumental in clarifying the mechanisms of reactions catalyzed by titanium alkoxides. Although direct studies on titanium tetrakis(benzyl alcoholate) are limited, research on analogous compounds like titanium tetraethoxide (Ti(OEt)₄) provides significant insights into the fundamental steps of catalysis, such as polyester (B1180765) polycondensation. mdpi.com

DFT calculations have been used to investigate various proposed mechanisms for the transesterification reaction, a key step in polyester synthesis. By modeling the reaction of diethyl terephthalate (B1205515) (DET), researchers can compare different pathways, such as a Lewis acid mechanism versus a coordination-insertion mechanism. mdpi.com The calculations reveal that mechanisms involving the coordination of the ester's carboxyl oxygen to the titanium center have significantly lower activation energy barriers compared to catalyst-free conditions or simple Lewis acid catalysis. mdpi.com

For instance, in a study using Ti(OEt)₄ as a model catalyst, the energy barrier for the rate-determining transition state was calculated to be significantly lower for a coordination mechanism compared to the uncatalyzed reaction. mdpi.com This type of analysis helps in identifying the most plausible reaction pathway and understanding the precise role of the titanium catalyst in lowering the activation energy. mdpi.com Distortion-interaction analysis can further reveal that the catalytic efficiency is linked to the energy required to distort the reactants into the geometry of the transition state. mdpi.com

| Reaction Mechanism | Catalyst | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Catalyst-Free | None | 47.6 |

| Lewis Acid Mechanism (M1) | Ti(OEt)₄ | 42.6 |

| Coordination of Ester Alkoxy Oxygen (M2) | Ti(OEt)₄ | 19.9 |

| Coordination of Carboxy Oxygen (M3) | Ti(OEt)₄ | 17.5 |

The interaction of benzyl (B1604629) alcohol with titanium-based surfaces is a critical aspect of catalysis, particularly in photocatalysis where surface adsorption is the initial step. DFT calculations have been employed to model the adsorption of benzyl alcohol onto titanium dioxide (TiO₂) surfaces, which serves as a proxy for understanding the interaction with a discrete molecule like titanium tetrakis(benzyl alcoholate). sci-hub.sehilarispublisher.com

These studies show that benzyl alcohol can adsorb onto the TiO₂ surface, leading to the formation of a titanium benzyl alkoxide species. sci-hub.sehilarispublisher.com The calculations can determine the most stable adsorption geometries and the corresponding adsorption energies. The interaction with hydroxylated TiO₂ surfaces is found to significantly promote the formation of the surface alkoxide. hilarispublisher.com Theoretical calculations of Gibbs free energy and transition states can validate proposed pathways for the formation of these surface complexes. sci-hub.se This process is crucial as the formation of the alkoxide species can create donor levels that alter the electronic properties of the material, enabling visible-light absorption in photocatalytic applications. hilarispublisher.com

| Reaction Step | Description | Calculated ΔG (kcal/mol) |

|---|---|---|

| Step 1 | Initial Physisorption of Benzyl Alcohol | -15.7 |

| Step 2 | Transition State to Alkoxide Formation | -1.9 |

| Step 3 | Final Chemisorbed Alkoxide State | -21.2 |

Molecular Modeling of Alkoxide Aggregation and Solution Behavior